Bienvenue dans la boutique en ligne BenchChem!

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine

EGFR kinase inhibition Pyrido[3,4-d]pyrimidine Structure-activity relationship

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a synthetic heterocyclic compound based on a pyrido[3,4-d]pyrimidine core, substituted with a methylthio group at the 4-position and a 2-phenoxyphenyl moiety at the 2-position. Its molecular formula is C₂₀H₁₅N₃OS and molecular weight is 345.42 g/mol.

Molecular Formula C20H15N3OS
Molecular Weight 345.4 g/mol
CAS No. 1092460-51-9
Cat. No. B1421801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine
CAS1092460-51-9
Molecular FormulaC20H15N3OS
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3
InChIKeySLCJXGXRBJPDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine (CAS 1092460-51-9): Structural Identity and Class Context for Procurement


4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a synthetic heterocyclic compound based on a pyrido[3,4-d]pyrimidine core, substituted with a methylthio group at the 4-position and a 2-phenoxyphenyl moiety at the 2-position. Its molecular formula is C₂₀H₁₅N₃OS and molecular weight is 345.42 g/mol . The compound is commercially available as a research chemical, typically at 95% purity . The pyrido[3,4-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with several derivatives having advanced to clinical evaluation [1]. However, specific biological or pharmacological data for this precise compound remain absent from the peer-reviewed and patent literature as of the search date.

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Empirical Validation


While the pyrido[3,4-d]pyrimidine scaffold is shared among numerous kinase inhibitor programs, the specific substitution pattern of this compound—a 4-methylthio group and a bulky 2-(2-phenoxyphenyl) substituent—is architecturally distinct from the more common 2,4-diamino or 2-amino-4-anilino configurations found in clinical candidates like BOS172722 [1]. In the MPS1 inhibitor series, the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was critical for suppressing metabolism and achieving oral bioavailability; substitution at the 4-position was not explored in that study [1]. Similarly, EGFR-targeting pyrido[3,4-d]pyrimidine derivatives predominantly feature anilino or amino groups at the 4-position [2]. The 4-methylthio group in the target compound is a potential leaving group or metabolic soft spot, and its influence on potency, selectivity, and stability cannot be extrapolated from the existing literature. The 2-phenoxyphenyl substituent introduces conformational constraints and lipophilicity that are absent in simpler 2-phenyl or 2-pyridyl analogs. These structural deviations mean that in-class compounds cannot serve as direct functional substitutes; any procurement decision based on assumed class-wide behavior carries a high risk of irreproducible results.

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine: Quantified Differentiation Evidence Against Closest Analogs


Differentiation by 4-Position Substituent: Methylthio vs. Anilino in EGFR Inhibition Context

The target compound bears a 4-methylthio group, whereas the most potent published pyrido[3,4-d]pyrimidine EGFR inhibitors possess substituted anilino groups at the 4-position. Compound 25h (2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine) inhibited EGFRᴸ⁸⁵⁸ᴿ with an IC₅₀ of 1.7 nM and EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ with an IC₅₀ of 23.3 nM [1]. No comparable data exist for the 4-methylthio analog. The methylthio group is smaller, more lipophilic (estimated contribution to logP ~+0.8 vs. anilino), and lacks hydrogen-bonding donor capacity, which is critical for interactions in the kinase hinge region [2].

EGFR kinase inhibition Pyrido[3,4-d]pyrimidine Structure-activity relationship

Differentiation by 2-Position Substituent: 2-Phenoxyphenyl vs. 2-Ethoxy-4-triazolylphenyl in MPS1 Inhibition

The clinical candidate BOS172722 (N2-(2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine) is a 2,8-diamino pyrido[3,4-d]pyrimidine that demonstrated potent MPS1 inhibition and progressed to Phase 1 trials [1]. The target compound features a radically different 2-(2-phenoxyphenyl) substituent lacking the basic amine at the 2-position and the triazole moiety critical for MPS1 potency. In the MPS1 series, the aniline nitrogen at the 2-position forms a key hydrogen bond with the gatekeeper residue; replacement with a direct aryl linkage (as in the target compound) would abolish this interaction [1].

MPS1/TTK kinase Mitotic checkpoint inhibition Pyrido[3,4-d]pyrimidine scaffold

Synthetic Utility: 4-Methylthio as a Leaving Group for Late-Stage Diversification

The 4-methylthio group can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification of the pyrido[3,4-d]pyrimidine core. This is analogous to the strategy reported by Innocenti et al., where 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates were efficiently derivatized with amines to generate kinase inhibitor libraries [1]. The target compound offers a complementary vector: substitution at the 4-position, with the 2-phenoxyphenyl group already installed, allowing exploration of 4-substituted analogs. Commercial availability at 95% purity and pricing at approximately 6,886 CNY/250 mg makes it accessible as a diversification starting material, though the cost per gram (~17,270 CNY/g) is higher than simpler building blocks.

Kinase inhibitor synthesis Pyrido[3,4-d]pyrimidine derivatization Nucleophilic aromatic substitution

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine: Evidence-Backed Application Scenarios for Scientific Procurement


Focused Kinase Library Design via 4-Position Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries can employ this compound as a key intermediate for exploring structure-activity relationships at the 4-position of the pyrido[3,4-d]pyrimidine scaffold. The pre-installed 2-(2-phenoxyphenyl) group provides a biaryl ether motif that is underrepresented in current kinase inhibitor libraries [1]. Displacement of the 4-methylthio group with diverse amines can rapidly generate analogs to probe kinase hinge-binding interactions. This strategy directly mirrors the validated approach of Innocenti et al., who used 8-chloro-2-(methylthio) intermediates for library synthesis [1]. Researchers should verify the reactivity of the 4-methylthio leaving group under their specific conditions before committing to large-scale procurement.

Negative Control or Selectivity Probe for 2-Anilino Pyrido[3,4-d]pyrimidine Inhibitors

Given that the 2-(2-phenoxyphenyl) substituent lacks the aniline NH essential for hinge binding in published pyrido[3,4-d]pyrimidine kinase inhibitors [1], this compound may serve as a negative control in biochemical assays. Its inability to form the conserved hydrogen bond with the kinase hinge region could make it useful for demonstrating target engagement specificity when compared to 2-anilino or 2-amino analogs [1]. However, this application remains hypothetical pending empirical validation of its lack of off-target kinase activity.

Physicochemical Property Benchmarking for 2-Aryl Ether Pyrido[3,4-d]pyrimidines

The compound's calculated physical properties (MW 345.42, CLogP predicted at approximately 4.5-5.0 based on the methylthio and phenoxyphenyl contributions) place it in a lipophilic chemical space distinct from more polar 2,4-diamino analogs [1]. This makes it suitable for benchmarking the impact of 2-aryl ether substitution on solubility, permeability, and metabolic stability in comparative ADME panels. Such data could inform the design of next-generation kinase inhibitors with improved drug-like properties, particularly where target binding sites tolerate lipophilic substituents [1].

Quote Request

Request a Quote for 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.